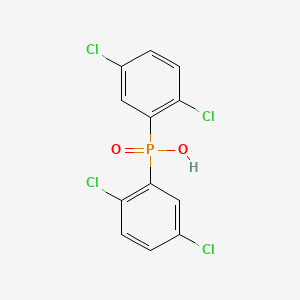
Bis(2,5-dichlorophenyl)phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,5-dichlorophenyl)phosphinic acid: is an organophosphorus compound characterized by the presence of two 2,5-dichlorophenyl groups attached to a phosphinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dichlorophenyl)phosphinic acid typically involves the reaction of 2,5-dichlorophenyl derivatives with phosphinic acid precursors. One common method includes the use of hydrochloric acid as a catalyst in ethanol, where the starting bis(aniline) derivative is obtained from the bis-nitro compound by reduction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, dealkylation, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2,5-dichlorophenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bis(2,5-dichlorophenyl)phosphinic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and as a component in drug design.
Mecanismo De Acción
The mechanism of action of bis(2,5-dichlorophenyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of other biologically active molecules. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(3-aminophenyl)phosphinic acid
- Phosphonic acids and their derivatives
Uniqueness: Bis(2,5-dichlorophenyl)phosphinic acid is unique due to the presence of two 2,5-dichlorophenyl groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
109817-47-2 |
|---|---|
Fórmula molecular |
C12H7Cl4O2P |
Peso molecular |
356.0 g/mol |
Nombre IUPAC |
bis(2,5-dichlorophenyl)phosphinic acid |
InChI |
InChI=1S/C12H7Cl4O2P/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6H,(H,17,18) |
Clave InChI |
HEDWIBWJVGAWNO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)P(=O)(C2=C(C=CC(=C2)Cl)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)


methanethione](/img/structure/B14333271.png)
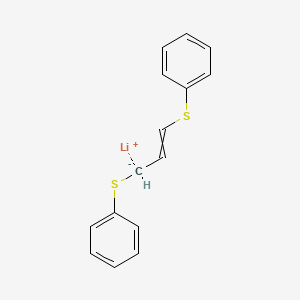
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
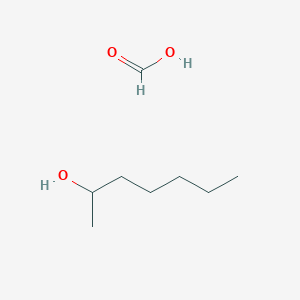
![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)
![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)
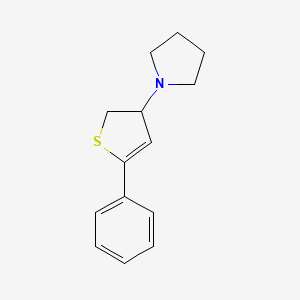
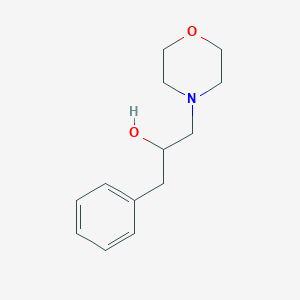

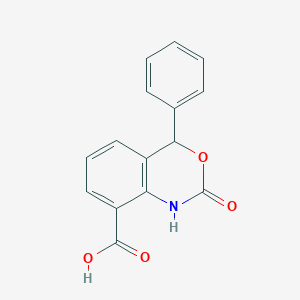
![3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 2,3-dimethyl-](/img/structure/B14333328.png)
